molecular formula C8H6Cl2N2 B11733551 2-Amino-3,5-dichloro-4-methylbenzonitrile

2-Amino-3,5-dichloro-4-methylbenzonitrile

Cat. No.: B11733551
M. Wt: 201.05 g/mol
InChI Key: KXTVZTIBBLBLOT-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H6Cl2N2 It is a derivative of benzonitrile, characterized by the presence of amino, dichloro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dichloro-4-methylbenzonitrile typically involves the nitration of 2,4-dichloro-4-methylbenzonitrile followed by reduction. One common method involves the use of ammonium hydroxide and thionyl chloride as reagents . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dichloro-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-Amino-3,5-dichloro-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dichloro-4-methylbenzonitrile involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dichlorobenzonitrile
  • 2-Amino-4-chloro-5-methylbenzonitrile
  • 2-Amino-3,5-dibromo-4-methylbenzonitrile

Uniqueness

2-Amino-3,5-dichloro-4-methylbenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

2-amino-3,5-dichloro-4-methylbenzonitrile

InChI

InChI=1S/C8H6Cl2N2/c1-4-6(9)2-5(3-11)8(12)7(4)10/h2H,12H2,1H3

InChI Key

KXTVZTIBBLBLOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)N)C#N)Cl

Origin of Product

United States

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